molecular formula C21H18N4O2S B6552065 2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 1040674-50-7

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B6552065
CAS No.: 1040674-50-7
M. Wt: 390.5 g/mol
InChI Key: OHOXJSIRIHLMDY-UHFFFAOYSA-N
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Description

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 390.11504700 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a pyrazolo[1,5-a]pyrazin core along with a sulfanyl group and an acetamide moiety, suggests diverse biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O2S, with a molecular weight of approximately 394.48 g/mol. The presence of functional groups such as the methoxyphenyl and sulfanyl groups enhances its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC20H22N4O2S
Molecular Weight394.48 g/mol
Structural FeaturesPyrazolo[1,5-a]pyrazin core, sulfanyl group, acetamide moiety

Preliminary studies indicate that this compound exhibits significant biological activity primarily as an inhibitor of protein kinases . Protein kinases are critical in various cellular processes, including signal transduction pathways that regulate cell growth and proliferation. Dysregulation of these pathways is often implicated in cancer and other diseases.

Potential Mechanisms:

  • Binding Affinity : The structural features of the compound may enhance its binding affinity to target proteins involved in cancer progression.
  • Cell Signaling Modulation : By inhibiting specific kinases, the compound may alter downstream signaling pathways that lead to apoptosis or cell cycle arrest.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrazolopyrazine derivatives can induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-apoptotic factors such as p53 and Bax .

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • A study utilizing the MTT assay demonstrated that derivatives with similar structures exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231). The compounds induced apoptosis through caspase activation and inhibited NF-κB signaling pathways .
  • Antibacterial Activity :
    • While primarily focused on anticancer effects, related compounds have shown antibacterial properties against various pathogens. The minimum effective concentration (EC50) values were evaluated against specific bacterial strains .

Research Findings

Recent investigations into the biological activity of this compound have yielded several noteworthy findings:

  • Inhibition of Kinase Activity : Initial screening has suggested that the compound effectively inhibits specific kinases associated with cancer progression.
  • Apoptotic Induction : Evidence suggests that it can promote apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins .
  • Potential for Drug Development : Given its unique structure and biological properties, there is potential for further development into therapeutic agents targeting kinase-related diseases.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Research indicates that it may inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced proliferation in various cancer cell lines, making it a candidate for anticancer therapy .
  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against several pathogens, indicating potential use in treating infections.

Biological Research

The compound's interaction with biological systems has been a focus of research:

  • Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, modulating their activity and leading to diverse biological effects. For instance, it may affect pathways related to inflammation and cell proliferation .
  • Case Studies : In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings support further exploration into its anticancer properties.

Industrial Applications

Beyond medicinal uses, the compound serves as a valuable building block in synthetic chemistry:

  • Synthesis of Complex Molecules : It can be utilized as a reagent in organic transformations, facilitating the development of new materials and compounds with desired properties .
  • Catalytic Processes : The unique structural features allow it to act as a catalyst in certain chemical reactions, enhancing reaction efficiency and selectivity.

Properties

IUPAC Name

2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)17-13-18-21(22-11-12-25(18)24-17)28-14-20(26)23-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOXJSIRIHLMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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